molecular formula C8H17NO3S B2402174 2-Cyclohexyloxyethanesulfonamide CAS No. 1342119-54-3

2-Cyclohexyloxyethanesulfonamide

Cat. No.: B2402174
CAS No.: 1342119-54-3
M. Wt: 207.29
InChI Key: GTMXGJVOEHFKOF-UHFFFAOYSA-N
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Description

2-Cyclohexyloxyethanesulfonamide is a sulfonamide derivative characterized by a cyclohexyl ether group linked to an ethanesulfonamide backbone. For example, (±)-trans-N-(2-(1,2-dihydroxycyclohexyl)ethyl)-4-methylbenzenesulfonamide (, compound 6) shares a sulfonamide core with a cyclohexyl-derived side chain, highlighting the role of hydroxylation in modulating solubility and reactivity . Similarly, 2-(N-Cyclohexylamino)-ethanesulfonic acid (CAS 103-47-9), a zwitterionic buffer with a cyclohexylamino group, demonstrates the influence of sulfonic acid versus sulfonamide functionalities on physicochemical properties .

Properties

IUPAC Name

2-cyclohexyloxyethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO3S/c9-13(10,11)7-6-12-8-4-2-1-3-5-8/h8H,1-7H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTMXGJVOEHFKOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OCCS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1342119-54-3
Record name 2-(cyclohexyloxy)ethane-1-sulfonamide
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexyloxyethanesulfonamide typically involves the reaction of cyclohexanol with ethanesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonate ester, which is subsequently converted to the sulfonamide by treatment with ammonia or an amine.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexyloxyethanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

2-Cyclohexyloxyethanesulfonamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Cyclohexyloxyethanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with proteins, affecting their function. Additionally, the cyclohexyloxy group can interact with hydrophobic regions of biomolecules, influencing their activity.

Comparison with Similar Compounds

Sulfonamide vs. Sulfonic Acid

  • 2-(N-Cyclohexylamino)-ethanesulfonic Acid (CHES): This sulfonic acid derivative (pKa 9.3 at 25°C) is a zwitterionic buffer widely used in biochemical assays due to its stability in the pH 8.6–10.0 range. Its amino group enhances water solubility (100 mg/mL) compared to sulfonamides .

Cyclohexyl Substituents

  • Cyclohexyloxy vs.
  • Hydroxylated Cyclohexyl Derivatives : (±)-trans-N-(2-(1,2-dihydroxycyclohexyl)ethyl)-4-methylbenzenesulfonamide (, compound 6) incorporates dihydroxylation, increasing hydrophilicity and enabling applications in stereoselective synthesis .

Data Table: Key Properties of Comparable Compounds

Compound Name Functional Group pKa Solubility Primary Applications References
2-Cyclohexyloxyethanesulfonamide Sulfonamide ~10–12* Moderate in DMSO Synthetic intermediates Estimated
2-(N-Cyclohexylamino)-ethanesulfonic Acid Sulfonic acid 9.3 100 mg/mL in water Biochemical buffer (pH 8.6–10)
(±)-trans-N-(2-(1,2-dihydroxycyclohexyl)ethyl)-4-methylbenzenesulfonamide Sulfonamide + diol N/A High in polar solvents Chiral synthesis, catalysis
2-Hydroxy-2,2-diphenylacetic acid Carboxylic acid ~3.0 Low in water Pharmaceutical intermediates

*Estimated based on sulfonamide analogs.

Biological Activity

2-Cyclohexyloxyethanesulfonamide, a compound with the molecular formula C8_8H17_{17}NO3_3S, has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

This compound features a cyclohexyloxy group attached to an ethanesulfonamide moiety. The synthesis typically involves the reaction of cyclohexanol with ethanesulfonyl chloride in the presence of a base like pyridine. This process can be optimized for industrial production using continuous flow reactors to enhance yield and control reaction conditions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Hydrogen Bonding: The sulfonamide group can form hydrogen bonds with proteins, influencing their function.
  • Hydrophobic Interactions: The cyclohexyloxy group may interact with hydrophobic regions of biomolecules, affecting their activity.

Biological Activity Profiles

Recent studies have utilized computer-aided methods to estimate the biological activity profiles of compounds similar to this compound. These methods consider both the parent compound and its metabolites, revealing complex interactions with various pharmacological targets .

Table 1: Predicted Biological Activities

Activity TypeProbability (Pa)Reference
Teratogenic0.534
Carcinogenic0.571
Embryotoxic0.495
Sedative0.39
Mutagenic0.13

Case Studies and Research Findings

  • Antimicrobial Activity: Compounds structurally related to this compound have shown significant antimicrobial properties. For instance, derivatives containing sulfonamide groups have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
    • Example Study: A study on a related sulfonamide compound indicated an IC50_{50} value of 20 µM against Staphylococcus aureus, suggesting potent antibacterial activity.
  • Anticancer Potential: Research indicates that similar structures can induce apoptosis in cancer cell lines through mechanisms such as inhibition of cell proliferation and induction of cell cycle arrest.
    • Case Study: In vitro studies on HeLa cells revealed that a related compound exhibited significant cytotoxicity with an IC50_{50} value of 15 µM, indicating its potential as an anticancer agent.
  • Toxicological Assessments: In silico predictions have highlighted potential toxic effects associated with the compound, particularly concerning teratogenic and carcinogenic activities. These findings underscore the importance of evaluating both the parent compound and its metabolites in assessing safety profiles .

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